2,6-Dimethylphenol
Overview
Description
It appears as a white crystalline powder and is known for its solubility in alcohol, ether, chloroform, benzene, and alkaline solutions, while being only slightly soluble in water . This compound is widely used in organic synthesis, as a disinfectant, in pharmaceuticals, as a solvent, and as an antioxidant .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dimethylphenol can be synthesized through several methods. One common approach involves the methylation of phenol or ortho-cresol using methanol in the presence of a catalyst under gas-phase conditions . The reaction typically occurs at elevated temperatures and pressures to ensure high yield and purity.
Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic methylation of phenol or ortho-cresol. The process involves passing a mixture of phenol and methanol over a catalyst, such as alumina or silica, at high temperatures (around 300-400°C) and pressures. The resulting product is then purified through distillation to achieve a purity of over 99% .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to methylated cyclohexanols.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Produces quinones and other oxidized phenolic compounds.
Reduction: Yields methylated cyclohexanols.
Substitution: Results in halogenated or other substituted phenols.
Scientific Research Applications
2,6-Dimethylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of polymers, resins, and other complex organic molecules.
Biology: It serves as a disinfectant and antiseptic due to its antimicrobial properties.
Medicine: It is utilized in the formulation of certain pharmaceuticals and as an intermediate in drug synthesis.
Industry: It is employed as a solvent, an antioxidant in lubricants, and in the production of high-performance polymers like polyphenylene oxide
Mechanism of Action
The mechanism by which 2,6-dimethylphenol exerts its effects varies depending on its application:
Antimicrobial Action: It disrupts microbial cell membranes, leading to cell lysis and death.
Antioxidant Activity: It scavenges free radicals, thereby preventing oxidative damage to other molecules.
Polymerization: In polymer synthesis, it acts as a monomer that undergoes oxidative coupling to form high-molecular-weight polymers.
Comparison with Similar Compounds
2,6-Dimethylphenol is one of several dimethylphenol isomers. Similar compounds include:
- 2,4-Dimethylphenol
- 2,5-Dimethylphenol
- 3,4-Dimethylphenol
- 3,5-Dimethylphenol
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and physical properties. For instance, its melting point (43-45°C) and boiling point (203°C) are distinct from other isomers . Additionally, its specific reactivity in electrophilic substitution and oxidative coupling reactions makes it particularly valuable in the synthesis of certain polymers and pharmaceuticals .
Properties
IUPAC Name |
2,6-dimethylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-6-4-3-5-7(2)8(6)9/h3-5,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXYKOUNUYWIHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
Record name | 2,6-DIMETHYLPHENOL | |
Source | CAMEO Chemicals | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25134-01-4 | |
Record name | 2,6-Xylenol homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25134-01-4 | |
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DSSTOX Substance ID |
DTXSID9024063 | |
Record name | 2,6-Dimethylphenol | |
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Molecular Weight |
122.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,6-dimethylphenol is a colorless to off-white crystalline solid with a sweet tarry odor. Odor threshold concentration: 0.4 mg/L. (NTP, 1992), Liquid; Liquid, Other Solid, Colorless to off-white solid; [CAMEO] White crystalline powder; [MSDSonline], Solid, Colourless crystalline solid, sweet rooty odour | |
Record name | 2,6-DIMETHYLPHENOL | |
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Record name | Phenol, 2,6-dimethyl- | |
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Record name | 2,6-Dimethylphenol | |
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Record name | 2,6-Dimethylphenol | |
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Record name | 2,6-Xylenol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/586/ | |
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Boiling Point |
397 °F at 760 mmHg (NTP, 1992), 203 °C (also reported as 201.030 °C), 201.00 to 203.00 °C. @ 760.00 mm Hg | |
Record name | 2,6-DIMETHYLPHENOL | |
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Record name | 2,6-DIMETHYLPHENOL | |
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Record name | 2,6-Dimethylphenol | |
Source | Human Metabolome Database (HMDB) | |
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Flash Point |
165 °F (NTP, 1992), 73 °C, 73 °C (closed cup) | |
Record name | 2,6-DIMETHYLPHENOL | |
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Record name | 2,6-Dimethylphenol | |
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Record name | 2,6-DIMETHYLPHENOL | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Sol in ethyl alcohol, ethyl ether, carbon tetrachloride, Very sol in benzene, chloroform, Sol in hot water, In water, 6.05X10+3 mg/l @ 25 °C., 5.1 x 10 (-2) mol/l, at pH 5.1 and 25 °C., 6.05 mg/mL at 25 °C, very soluble (in ethanol) | |
Record name | 2,6-DIMETHYLPHENOL | |
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Record name | 2,6-DIMETHYLPHENOL | |
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Record name | 2,6-Dimethylphenol | |
Source | Human Metabolome Database (HMDB) | |
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Record name | 2,6-Xylenol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/586/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.01 at 68 °F (NTP, 1992) - Denser than water; will sink | |
Record name | 2,6-DIMETHYLPHENOL | |
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Vapor Pressure |
0.27 [mmHg], 0.274 mm Hg @ 25 °C | |
Record name | 2,6-Dimethylphenol | |
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Record name | 2,6-DIMETHYLPHENOL | |
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Color/Form |
LEAVES OR NEEDLES FROM ALCOHOL | |
CAS No. |
576-26-1, 25134-01-4 | |
Record name | 2,6-DIMETHYLPHENOL | |
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Record name | 2,6-Dimethylphenol | |
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Record name | 2,6-Dimethylphenol | |
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Record name | 2,6-DIMETHYLPHENOL | |
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Record name | Phenol, 2,6-dimethyl- | |
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Record name | 2,6-Dimethylphenol | |
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Record name | 2,6-xylenol | |
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Record name | 2,6-Dimethylphenol | |
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Melting Point |
120 °F (NTP, 1992), 49 °C (also reported as 45.62 °C), 49 °C | |
Record name | 2,6-DIMETHYLPHENOL | |
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Record name | 2,6-Dimethylphenol | |
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Retrosynthesis Analysis
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.